molecular formula C9H7FN2O5 B8364296 2-(3-Fluoro-4-nitrobenzamido)acetic acid

2-(3-Fluoro-4-nitrobenzamido)acetic acid

Cat. No. B8364296
M. Wt: 242.16 g/mol
InChI Key: NNNUBHLKYRBUKC-UHFFFAOYSA-N
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Patent
US08906344B2

Procedure details

A mixture of spray-dried KF (138 mg, 2.3 mmol), intermediate 9 (100 mg, 0.23 mmol), catalytic amount of 18-crown-6 in dry DMSO (4 mL) was stirred at 100-110° C. for 15 min. Work-up of the reaction mixture as described in example 1 gave the product as a colorless solid (40 mg, 69%), mp 136-138° C. 1H NMR (400 MHz, DMSO-d6): δ 8.76 (1H, br s), 8.25 (1H, t, J=7.8 Hz), 8.00 (1H, d, J=12.0 Hz), 7.90 (1H, d, J=8.4 Hz), 3.75 (2H, d, J=4.4 Hz).
Name
Quantity
138 mg
Type
reactant
Reaction Step One
Name
intermediate 9
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[F-:1].[K+].I([C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:9]([NH:11][CH2:12][C:13]([O-:15])=[O:14])=[O:10])(=O)=O.[K+].C1OCCOCCOCCOCCOCCOC1>CS(C)=O>[F:1][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:9]([NH:11][CH2:12][C:13]([OH:15])=[O:14])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
[F-].[K+]
Name
intermediate 9
Quantity
100 mg
Type
reactant
Smiles
I(=O)(=O)C=1C=C(C(=O)NCC(=O)[O-])C=CC1[N+](=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 100-110° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C(=O)NCC(=O)O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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